2,3-o-Diacetylcorosolic acid
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Overview
Description
2,3-o-Diacetylcorosolic acid is a derivative of corosolic acid, a naturally occurring triterpenoid compound found in several medicinal plants, including Lagerstroemia speciosa. This compound has gained attention for its potential therapeutic properties, particularly in the management of metabolic diseases such as diabetes and dyslipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-o-Diacetylcorosolic acid typically involves the acetylation of corosolic acid. The process includes the reaction of corosolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 2 and 3 of the corosolic acid molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-o-Diacetylcorosolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of corosolic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its anti-diabetic, anti-dyslipidemic, and anti-inflammatory properties. .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its therapeutic properties.
Mechanism of Action
The mechanism of action of 2,3-o-Diacetylcorosolic acid involves several molecular targets and pathways:
Insulin Sensitivity: The compound enhances insulin sensitivity by inhibiting protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.
Glucose Uptake: It promotes glucose uptake in cells by activating the GLUT4 glucose transporter.
Anti-inflammatory Effects: The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines
Comparison with Similar Compounds
2,3-o-Diacetylcorosolic acid can be compared with other similar compounds such as:
Corosolic Acid: The parent compound, known for its anti-diabetic and anti-inflammatory properties.
Ursolic Acid: Another triterpenoid with similar therapeutic properties but different molecular targets.
Betulinic Acid: A triterpenoid with anti-cancer and anti-inflammatory properties
Uniqueness: this compound is unique due to its acetylated structure, which enhances its bioavailability and therapeutic efficacy compared to its parent compound, corosolic acid .
Properties
Molecular Formula |
C34H52O6 |
---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
10,11-diacetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O6/c1-19-12-15-34(29(37)38)17-16-32(8)23(27(34)20(19)2)10-11-26-31(7)18-24(39-21(3)35)28(40-22(4)36)30(5,6)25(31)13-14-33(26,32)9/h10,19-20,24-28H,11-18H2,1-9H3,(H,37,38) |
InChI Key |
LHSSNRACHZBMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
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